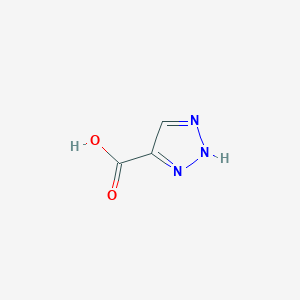

1H-1,2,3-triazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77700. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2H-triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c7-3(8)2-1-4-6-5-2/h1H,(H,7,8)(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTODOEDLCNTSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168192 | |

| Record name | 4-Carboxy-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-70-2 | |

| Record name | 1H-1,2,3-Triazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxy-1,2,3-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016681702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16681-70-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Carboxy-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 1H-1,2,3-Triazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its physicochemical characteristics, provides experimental protocols for their determination, and explores a relevant biological signaling pathway.

Core Physical and Chemical Properties

This compound is a white to off-white solid crystalline compound. Its structure, featuring both a triazole ring and a carboxylic acid group, imparts a unique combination of properties relevant to its application in pharmaceutical sciences.

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃H₃N₃O₂ | |

| Molecular Weight | 113.07 g/mol | [1] |

| Melting Point | 213 °C (decomposes) | N/A |

| Boiling Point | 446.2 ± 18.0 °C (Predicted) | N/A |

| Density | 1.694 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa₁ (Carboxylic Acid) | ~3.22 | N/A |

| pKa₂ (Triazole NH) | ~8.73 | N/A |

| Solubility | Soluble in water and polar organic solvents. | N/A |

| Appearance | Off-white to light green solid | N/A |

Spectral Data

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show two key signals: a singlet for the proton on the triazole ring (C5-H) and a broad singlet for the acidic proton of the carboxylic acid group. The chemical shift of the triazole proton would likely appear downfield, typically in the range of 8.0-9.0 ppm, due to the deshielding effect of the heterocyclic ring. The carboxylic acid proton signal would be highly dependent on concentration and solvent but is expected to be found further downfield (>10 ppm).

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A very broad O-H stretching band from the carboxylic acid would be prominent in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The N-H stretching of the triazole ring would likely be observed as a medium to strong band in the 3100-3200 cm⁻¹ region. C-H stretching of the triazole ring is expected around 3000-3100 cm⁻¹. Finally, characteristic ring stretching vibrations of the triazole moiety would be present in the fingerprint region (below 1600 cm⁻¹).

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound.

Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A general and robust method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This can be adapted for the synthesis of the parent compound.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Procedure:

-

In a round-bottom flask, dissolve propiolic acid and sodium azide in a mixture of tert-butanol and water.

-

Add a catalytic amount of copper(II) sulfate pentahydrate and sodium ascorbate to the solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Determination of Melting Point

Apparatus: Capillary melting point apparatus, capillary tubes, thermometer.

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2][3]

-

Place the capillary tube in the heating block of the melting point apparatus.[3]

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.[3]

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3][4]

Determination of Solubility

Apparatus: Test tubes, vortex mixer, analytical balance.

Procedure:

-

Weigh a specific amount of this compound (e.g., 10 mg) and place it in a test tube.[5]

-

Add a small, measured volume of the desired solvent (e.g., 1 mL of water) to the test tube.[5][6]

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).[5]

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, add another weighed amount of the solute and repeat the process until the solution is saturated (i.e., solid material remains undissolved).

-

The solubility can then be expressed in terms of mass of solute per volume of solvent (e.g., mg/mL).[7]

-

This procedure can be repeated for various solvents (e.g., ethanol, methanol, DMSO).

Determination of pKa by Potentiometric Titration

Apparatus: pH meter with a combination electrode, burette, magnetic stirrer, beaker.

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[8][9]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if necessary.[8]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.[8][9]

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[8]

-

Continue the titration until the pH has risen significantly, passing through the equivalence points.

-

Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For a diprotic acid, two inflection points will be observed, corresponding to the two pKa values.[10]

Biological Relevance: A Signaling Pathway Perspective

Derivatives of this compound have been identified as potent antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism.[11][12][13] PXR activation by various xenobiotics leads to the increased expression of drug-metabolizing enzymes and transporters, which can result in drug-drug interactions and reduced therapeutic efficacy.

PXR Antagonism Signaling Pathway

Caption: Mechanism of PXR antagonism by 1H-1,2,3-triazole-4-carboxamide derivatives.

The signaling pathway illustrates that a PXR agonist binds to the receptor, leading to the formation of a heterodimer with the Retinoid X Receptor alpha (RXRα).[11] This complex then binds to the PXR Response Element on the DNA, initiating the transcription of genes encoding drug-metabolizing enzymes like CYP3A4.[11] 1H-1,2,3-triazole-4-carboxamide derivatives act as antagonists by binding to PXR and preventing the binding of agonists, thereby inhibiting this signaling cascade and its downstream effects.[11][12] This mechanism of action makes these compounds valuable candidates for mitigating adverse drug reactions and enhancing the efficacy of co-administered drugs.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. pennwest.edu [pennwest.edu]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Design and Optimization of 1 H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1H-1,2,3-Triazole-4-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document collates available spectroscopic information, presents it in a structured format, and outlines detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, compiled from various sources. It is important to note that spectral data can be influenced by the solvent and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |

| H5 | ~8.3 - 8.8 | Singlet | - | Chemical shift is solvent dependent. |

| NH | Broad, variable | Singlet | - | Often not observed or is very broad; position is highly dependent on solvent and concentration. |

| COOH | >12 | Broad Singlet | - | Typically a very broad signal, highly dependent on solvent and water content. |

¹³C NMR Data

| Carbon | Chemical Shift (δ) ppm | Notes |

| C4 | ~138 - 142 | |

| C5 | ~125 - 130 | |

| COOH | ~160 - 165 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3300 - 2500 | O-H stretch (carboxylic acid) | Broad | Very broad due to hydrogen bonding, often overlapping with C-H and N-H stretches. |

| ~3150 | N-H stretch | Medium, Broad | |

| ~3100 | C-H stretch (aromatic) | Weak to Medium | |

| 1750 - 1700 | C=O stretch (carboxylic acid) | Strong | A prominent and characteristic peak. |

| 1650 - 1550 | C=N, C=C ring stretch | Medium | |

| ~1550 | N=N stretch | Medium | |

| 1450 - 1350 | O-H bend | Medium | |

| 1300 - 1200 | C-O stretch | Strong |

Mass Spectrometry (MS)

| m/z | Ion | Notes |

| 113.02 | [M]⁺ | Molecular ion (for C₃H₃N₃O₂) |

| 95 | [M-H₂O]⁺ | Loss of water |

| 68 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 44 | [COOH]⁺ | Carboxylic acid fragment |

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of the 1,2,3-triazole ring is characterized by a π → π* transition. For the parent 1,2,3-triazole in the gas phase, a strong absorption is observed around 205 nm. The presence of the carboxylic acid group may cause a slight shift in the absorption maximum.

| λmax (nm) | Molar Absorptivity (ε) | Solvent |

| ~205-215 | Not consistently reported | Various |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids to observe the exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse sequence (e.g., zg30)

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64

-

Spectral Width: 0-16 ppm

-

Temperature: 298 K

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more, depending on sample concentration

-

Spectral Width: 0-200 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

-

Place the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[1]

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: ESI, positive or negative ion mode. Negative mode is often suitable for carboxylic acids.

-

Capillary Voltage: 3-5 kV

-

Drying Gas (N₂): Flow rate and temperature should be optimized for the instrument and solvent system.

-

Nebulizer Pressure: Optimized for stable spray.

-

Mass Range: m/z 50-500

-

Fragmentation: For tandem MS (MS/MS), collision-induced dissociation (CID) can be used to study fragmentation patterns. Collision energy will need to be optimized.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the NMR Analysis of 1H-1,2,3-Triazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1H-1,2,3-triazole-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. This document details experimental protocols, data interpretation, and structural elucidation, serving as a valuable resource for researchers in the field.

Introduction

This compound is a five-membered heterocyclic compound featuring a triazole ring and a carboxylic acid functional group. The unique structural and electronic properties of the 1,2,3-triazole moiety, such as its high dipole moment, ability to form hydrogen bonds, and stability to metabolic degradation, make it a privileged scaffold in the design of therapeutic agents. Accurate structural characterization by NMR spectroscopy is paramount for confirming its synthesis and for studying its interactions with biological targets. This guide focuses on the detailed ¹H and ¹³C NMR analysis of this important molecule.

Predicted NMR Data

Precise NMR data for the parent this compound can be challenging to locate in publicly available literature. However, analysis of closely related derivatives, such as 1-(substituted-phenyl)-1H-1,2,3-triazole-4-carboxylic acids, in deuterated dimethyl sulfoxide (DMSO-d6) provides valuable insights into the expected chemical shifts.

Based on the analysis of derivatives, the following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d6. It is important to note that the exact chemical shifts for the parent compound may vary slightly.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d6

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H5 | ¹H | ~8.5 - 9.1 | Singlet | The chemical shift of the triazole proton is sensitive to the electronic environment and substitution on the ring. |

| COOH | ¹H | ~13.0 - 13.5 | Broad Singlet | The acidic proton of the carboxylic acid is typically broad and its chemical shift is highly dependent on concentration and solvent. |

| NH | ¹H | Variable | Broad Singlet | The N-H proton of the triazole ring can undergo exchange and its observation may depend on the solvent and water content. |

| C4 | ¹³C | ~138 - 142 | - | The carbon atom of the triazole ring bearing the carboxylic acid group. |

| C5 | ¹³C | ~128 - 132 | - | The carbon atom of the triazole ring bearing the proton. |

| COOH | ¹³C | ~160 - 165 | - | The carbonyl carbon of the carboxylic acid group. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the preparation of samples for NMR analysis.

Synthesis of this compound

A common and efficient method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The synthesis of this compound can be achieved through the reaction of an azide source with propiolic acid.

Materials:

-

Propiolic acid

-

Sodium azide (NaN₃)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve copper(II) sulfate pentahydrate (e.g., 1 mol%) and sodium ascorbate (e.g., 5 mol%) in a mixture of tert-butanol and water (e.g., 2:1 v/v).

-

To this solution, add propiolic acid (1 equivalent).

-

Carefully add sodium azide (1 equivalent) to the reaction mixture. Caution: Sodium azide is highly toxic and explosive. Handle with appropriate safety precautions.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add water to the mixture to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with water and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to obtain this compound.

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

-

This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., DMSO-d6)

-

NMR tube (5 mm diameter, clean and dry)

-

Pipette

-

Vortex mixer

Procedure:

-

Weigh the desired amount of this compound and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d6) to the vial.

-

Gently vortex the vial to dissolve the compound completely. If necessary, sonication can be used to aid dissolution.

-

Once the sample is fully dissolved, carefully transfer the solution into a clean NMR tube using a pipette.

-

Ensure the height of the solution in the NMR tube is sufficient for the instrument's detection region (typically around 4-5 cm).

-

Cap the NMR tube securely.

-

The sample is now ready for NMR analysis.

Visualization of Key Processes

Diagrams are provided below to illustrate the molecular structure and a conceptual workflow for the synthesis and analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Conceptual workflow for synthesis and NMR analysis.

Conclusion

This technical guide provides essential information for the NMR analysis of this compound. The provided data, though predictive, offers a strong foundation for spectral interpretation. The detailed experimental protocols for synthesis and sample preparation are designed to ensure reliable and reproducible results. The inclusion of visual diagrams for the molecular structure and experimental workflow aims to enhance the understanding of the key processes involved. This guide is intended to be a valuable tool for researchers engaged in the synthesis and characterization of novel triazole-based compounds for drug discovery and development.

An In-depth Technical Guide to the Infrared Spectroscopy of 1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the characteristic vibrational modes of the molecule, offers a standardized experimental protocol for its analysis, and presents a logical workflow for its synthesis.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the carboxylic acid, the triazole ring, and the C-H bonds. The presence of strong hydrogen bonding in the solid state, particularly involving the carboxylic acid and the N-H group of the triazole, significantly influences the position and shape of the absorption bands.

The following table summarizes the expected characteristic IR absorption bands for this compound. The data is compiled from general knowledge of functional group frequencies and analysis of related triazole and carboxylic acid derivatives.[1][2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretching of the carboxylic acid, hydrogen-bonded |

| ~3150 - 3050 | Medium | N-H stretching of the triazole ring |

| ~3000 | Medium | C-H stretching of the triazole ring |

| 1760 - 1710 | Strong | C=O stretching of the carboxylic acid |

| ~1600 - 1450 | Medium | C=C and C=N stretching of the triazole ring |

| ~1450 - 1350 | Medium | O-H in-plane bending |

| ~1300 - 1200 | Medium | C-O stretching of the carboxylic acid |

| Below 1000 | Medium-Weak | C-H out-of-plane bending and ring deformations |

Experimental Protocol for FTIR Analysis

The following protocol outlines a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of solid this compound. This method is based on the Attenuated Total Reflectance (ATR) technique, which is suitable for powdered or solid samples.

Instrumentation and Materials:

-

Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

-

This compound sample (solid, powder form).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free laboratory wipes.

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Verify that the ATR accessory is correctly installed.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe moistened with the cleaning solvent. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental absorptions.

-

-

Sample Preparation and Loading:

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the infrared spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans) at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or other spectral manipulations using the spectrometer's software.

-

Identify and label the characteristic absorption peaks.

-

-

Cleaning:

-

Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a wipe moistened with the cleaning solvent.

-

Confirm the cleanliness of the crystal by taking a new background scan and ensuring no sample peaks are present.

-

Synthesis Workflow

The synthesis of this compound can be achieved through a multi-step process, a common route being the [3+2] cycloaddition reaction between an azide and an alkyne. A logical workflow for a potential synthesis is depicted below.[5][6][7]

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. researchgate.net [researchgate.net]

- 3. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of 1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available physicochemical data, outlines detailed experimental protocols for solubility determination, and presents visual workflows to aid in the understanding of its solubility characteristics.

Physicochemical Properties

This compound is a solid at room temperature.[1][2] Its chemical structure, featuring both a carboxylic acid group and a triazole ring, suggests a degree of polarity and the potential for hydrogen bonding, which influences its solubility in various solvents.

A key determinant of its aqueous solubility is its acidic nature. The compound has two reported pKa values: pK1 of 3.22 and pK2 of 8.73 at 25°C.[3] The first pKa corresponds to the carboxylic acid group, indicating it is a moderately strong organic acid. The second pKa is likely associated with the triazole ring, which can exhibit both acidic and basic properties. This dual acidic character implies that the solubility of this compound in aqueous solutions will be highly dependent on the pH.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of solvents is not extensively reported in publicly available literature. However, based on the solubility of structurally similar compounds, such as other triazole derivatives and carboxylic acids, and its physicochemical properties, an estimated solubility profile can be proposed. It is generally described as being soluble in water and organic solvents. For a related compound, 1H-1,2,4-triazole, the solubility in water is reported to be around 1 g/100mL at room temperature, with decent solubility in polar protic solvents like methanol and ethanol.[4] Given the presence of the polar carboxylic acid group, this compound is expected to exhibit moderate to good solubility in polar solvents.

Table 1: Estimated Solubility of this compound

| Solvent | Temperature (°C) | Estimated Solubility |

| Water (pH < 2) | 25 | Moderate |

| Water (pH 3-8) | 25 | Low to Moderate |

| Water (pH > 9) | 25 | High |

| Methanol | 25 | Soluble |

| Ethanol | 25 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | Very Soluble |

Note: This table presents estimated solubility based on qualitative descriptions and data from analogous compounds. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[5][6] This protocol provides a reliable way to ascertain the saturation concentration of this compound in a given solvent.

Shake-Flask Method Protocol

1. Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (e.g., water, methanol, ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The excess solid should be visually apparent.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid microparticles. This step is crucial to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps of the shake-flask method for determining equilibrium solubility.

pH-Dependent Solubility of this compound

Caption: A diagram showing the relationship between pH and the expected aqueous solubility of this compound based on its pKa values.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 16681-70-2 CAS MSDS (1,2,3-TRIAZOLE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. benchchem.com [benchchem.com]

A Technical Guide to the Acid Dissociation Constants of 1H-1,2,3-triazole-4-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the acid dissociation constants (pKa) of 1H-1,2,3-triazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The pKa values of a molecule are critical physicochemical properties that influence its solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics. A thorough understanding of these values is therefore essential for the design and development of effective therapeutic agents. This document summarizes the available quantitative data, outlines a representative experimental protocol for pKa determination, and provides visualizations of the chemical logic and experimental workflow.

Quantitative pKa Data

This compound is a diprotic acid, possessing two distinct acidic protons: one on the carboxylic acid group and another on the triazole ring. The reported pKa values for this compound at 25°C are summarized in the table below.

| Ionization Step | pKa Value | Attributed Functional Group |

| pK1 | 3.22 | Carboxylic Acid (-COOH) |

| pK2 | 8.73 | Triazole Ring Imide (-NH) |

The first dissociation constant, pK1, corresponds to the deprotonation of the highly acidic carboxylic acid group. The second, significantly higher pK2 value is attributed to the deprotonation of the N-H proton of the triazole ring, which is considerably less acidic.

Experimental Protocol: Potentiometric Titration

While the specific experimental details for the pKa determination of this compound are not extensively published, a standard and reliable method for such a determination is potentiometric titration.[1][2][3] The following represents a detailed, generalized protocol that can be adapted for this purpose.

Principle

Potentiometric titration involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (this compound). The pH of the solution is monitored continuously using a calibrated pH electrode. The pKa value is determined from the resulting titration curve by identifying the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[2][4] For a diprotic acid, two distinct inflection points and two half-equivalence points will be observed.

Materials and Reagents

-

This compound (high purity)

-

Deionized, CO₂-free water

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

Instrumentation

-

High-precision potentiometer or pH meter

-

Combination glass pH electrode

-

Magnetic stirrer and stir bar

-

Calibrated burette or autotitrator

-

Thermostatically controlled reaction vessel (to maintain 25°C)

Step-by-Step Procedure

-

Instrument Calibration: Calibrate the pH meter using standard buffers at pH 4.00, 7.00, and 10.00. Ensure the temperature of the buffers is maintained at 25°C.[2]

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of CO₂-free deionized water to create a solution of a known concentration (e.g., 0.01 M).

-

Ionic Strength Adjustment: Add a sufficient amount of a concentrated KCl solution to the analyte solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration. This minimizes changes in activity coefficients.

-

Initial Acidification (Optional but Recommended): To ensure the titration starts from the fully protonated form, the solution can be made acidic (to ~pH 2) by adding a small, known volume of 0.1 M HCl.[2]

-

Titration: Immerse the calibrated pH electrode and the tip of the burette into the sample solution. Begin stirring at a constant, gentle rate. Add the standardized 0.1 M NaOH solution in small, precise increments.

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the pH value and the total volume of NaOH added. Collect more data points near the expected equivalence points.

-

Endpoint Determination: Continue the titration until the pH reaches a stable, high value (e.g., pH 11-12), ensuring both equivalence points have been passed.

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the titration curve to accurately determine the two equivalence points.

-

The volumes of NaOH at the half-equivalence points (half the volume of NaOH required to reach each equivalence point) are determined.

-

The pKa values are the pH values recorded at these half-equivalence points. pK1 will be the pH at the first half-equivalence point, and pK2 will be the pH at the second.

-

Relevance in Drug Development

The acidic and basic properties of a drug molecule, quantified by its pKa values, are fundamental to its behavior in biological systems.

-

Solubility and Dissolution: The ionization state of this compound will vary significantly in different pH environments, such as the stomach (low pH) and the intestine (higher pH). This directly impacts its solubility and rate of dissolution, which are prerequisites for absorption.

-

Membrane Permeability: Generally, the neutral form of a molecule is more lipid-soluble and can more easily permeate biological membranes. Knowing the pKa values allows researchers to predict the predominant charge state of the molecule at physiological pH (around 7.4) and thus its likely absorption characteristics.

-

Target Binding: The charge state of a drug molecule can be critical for its interaction with its biological target (e.g., an enzyme or receptor). Ionic interactions are often key components of the binding affinity. Derivatives of this compound have been investigated for various biological activities, including as xanthine oxidase inhibitors and PXR antagonists, where such interactions are crucial.[5][6]

Conclusion

This compound is a diprotic acid with pKa values of 3.22 and 8.73, corresponding to the carboxylic acid and triazole N-H groups, respectively. These values are critical for understanding and predicting the compound's behavior in both chemical and biological systems. The determination of these constants can be reliably achieved through standard methods such as potentiometric titration, following a well-defined experimental protocol. For professionals in drug development, this data is indispensable for optimizing formulations, predicting ADME properties, and designing derivatives with improved therapeutic profiles.

References

- 1. orientjchem.org [orientjchem.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint of 1H-1,2,3-Triazole-4-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1H-1,2,3-triazole-4-carboxylic acid, a core heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Leveraging quantum chemical calculations, this document elucidates the molecule's structural, vibrational, and electronic properties. The theoretical data is contextualized with established experimental protocols and potential biological implications, offering a comprehensive resource for researchers in drug design and development.

Molecular Structure and Geometry

The equilibrium geometry of this compound has been optimized using Density Functional Theory (DFT), a computational method that provides a robust balance between accuracy and computational cost for organic molecules. The optimized structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's conformation and steric interactions.

Table 1: Selected Optimized Geometrical Parameters of the this compound Core (Representative Values)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.35 | N1-N2-N3 | 109.0 |

| N2-N3 | 1.30 | N2-N3-C4 | 108.0 |

| N3-C4 | 1.37 | N3-C4-C5 | 107.0 |

| C4-C5 | 1.38 | C4-C5-N1 | 108.0 |

| C5-N1 | 1.36 | C5-N1-N2 | 108.0 |

| C4-C6 | 1.48 | C5-C4-C6 | 125.0 |

| C6-O1 | 1.22 | N3-C4-C6 | 128.0 |

| C6-O2 | 1.35 | O1-C6-O2 | 124.0 |

Note: These values are representative and collated from DFT studies on closely related substituted 1,2,3-triazole-4-carboxylic acids. The exact values for the unsubstituted molecule may vary slightly.

Vibrational Spectroscopy: A Fingerprint of the Molecule

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups. DFT calculations are highly effective in predicting these vibrational frequencies, aiding in the assignment of experimental spectra.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending modes of the triazole ring, the carboxylic acid group (O-H, C=O, C-O), and C-H bonds.

Table 2: Key Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) (Calculated) | Assignment | Vibrational Mode |

| ~3400-3500 | O-H stretch | Carboxylic acid |

| ~3100-3200 | N-H stretch | Triazole ring |

| ~3000 | C-H stretch | Triazole ring |

| ~1700-1750 | C=O stretch | Carboxylic acid |

| ~1500-1600 | C=N, N=N stretch | Triazole ring |

| ~1350-1400 | C-N stretch | Triazole ring |

| ~1200-1300 | C-O stretch, O-H bend | Carboxylic acid |

Note: Calculated frequencies are typically scaled to correct for anharmonicity and basis set limitations. These are representative ranges based on DFT studies of similar triazole derivatives.

Electronic Properties: HOMO-LUMO Analysis

The electronic character of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to its reactivity and potential as a drug candidate. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability and the energy required for electronic excitation. A smaller energy gap generally implies higher reactivity.

For this compound, the HOMO is typically localized over the electron-rich triazole ring, while the LUMO is distributed across the π-system, including the carboxylic acid group. This distribution facilitates intramolecular charge transfer.

Table 3: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |

Note: These values are estimates based on typical DFT (B3LYP functional) calculations for similar triazole structures and can vary depending on the level of theory and basis set used.[3]

Experimental Protocols

Synthesis of this compound

A prevalent and efficient method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] For the unsubstituted title compound, a common route involves the reaction of an azide with propiolic acid.

General Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve propiolic acid and an appropriate azide precursor (e.g., azidoacetic acid followed by decarboxylation, or a protected azide) in a suitable solvent system, often a mixture of water and an organic solvent like t-butanol or ethanol.

-

Catalyst Addition: Add a source of Copper(I), typically generated in situ from Copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.

-

Reaction: Stir the mixture at room temperature. The reaction is often monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the product is typically isolated by filtration or extraction. Acidification of the reaction mixture may be necessary to precipitate the carboxylic acid. Purification is often achieved by recrystallization from a suitable solvent.[4][5][6]

Spectroscopic Characterization

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using the KBr pellet technique. The sample is mixed with dry KBr powder and pressed into a transparent disk. The spectrum is recorded in the 4000-400 cm⁻¹ range.

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer with a laser excitation source (e.g., Nd:YAG laser at 1064 nm). The sample is placed in a capillary tube for analysis.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with an electrospray ionization (ESI) source.

Potential Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][5] The mechanism of action for many triazole-based compounds involves enzyme inhibition. The triazole ring can act as a stable scaffold that correctly orients functional groups to interact with the active site of a target enzyme.

For instance, the antimicrobial activity of some triazole derivatives is attributed to their ability to interfere with bacterial cellular processes, potentially through interactions with essential enzymes or by disrupting cell membrane integrity.

Below is a generalized workflow illustrating the process from molecular design to the evaluation of biological activity for triazole-based compounds.

Caption: A generalized workflow for the discovery and development of triazole-based therapeutic agents.

The following diagram illustrates a hypothetical mechanism of enzyme inhibition, a common mode of action for triazole-based drugs.

Caption: A simplified diagram illustrating competitive enzyme inhibition by a triazole compound.

This technical guide serves as a foundational resource for understanding the key quantum chemical properties of this compound. The presented data and methodologies are intended to support further research and development of novel therapeutics and materials based on this versatile molecular scaffold.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Crystal structure of 1-anilino-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-1,2,3-Triazol-4-amine|CAS 573713-80-1|RUO [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Tautomerism of 1H-1,2,3-triazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prototropic tautomerism of 1H-1,2,3-triazole-4-carboxylic acid, a crucial aspect for understanding its chemical behavior and application in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this guide synthesizes findings from studies on the parent 1,2,3-triazole and other C-substituted derivatives to present a scientifically grounded analysis.

Introduction to Tautomerism in 1,2,3-Triazoles

Prototropic tautomerism in asymmetrically substituted 1,2,3-triazoles results in the existence of three possible isomers: the 1H, 2H, and 3H forms. These tautomers are in a dynamic equilibrium, and their relative populations are influenced by a variety of factors including the nature of substituents, solvent polarity, temperature, and physical state. The position of the proton on the triazole ring significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, which in turn affect its physicochemical properties and biological activity.

For this compound, the three possible prototropic tautomers are the 1H-, 2H-, and 3H-1,2,3-triazole-4-carboxylic acid.

Tautomeric Forms of 1,2,3-triazole-4-carboxylic acid

The tautomeric equilibrium of 1,2,3-triazole-4-carboxylic acid involves the interconversion of three isomers. The logical relationship between these tautomers is depicted below.

Relative Stability of Tautomers: A Data-Driven Perspective

Numerous computational studies on the parent 1,2,3-triazole and various C-substituted derivatives consistently show that the 2H-tautomer is generally the most stable form , particularly in the gas phase and in nonpolar solvents.[1][2] This increased stability is often attributed to more favorable electronic arrangements and reduced lone-pair repulsion.[2]

However, the nature of the substituent can influence the relative stability of the 1H and 3H tautomers. For C5-substituted 1,2,3-triazoles, it has been reported that electron-withdrawing groups like -COOH can stabilize the N1-H form. Although the carboxylic acid group in the target molecule is at the 4-position, this suggests that the electronic effects of the substituent play a critical role.

The following table summarizes the general trends in relative stability observed for C-substituted 1,2,3-triazoles, which can be extrapolated to this compound.

| Tautomer | General Relative Stability (Gas Phase) | Factors Favoring this Tautomer |

| 2H-1,2,3-triazole-4-carboxylic acid | Most Stable | Inherent electronic stability of the 2H-triazole ring. |

| This compound | Intermediate Stability | Potential stabilization by electron-withdrawing substituents. |

| 3H-1,2,3-triazole-4-carboxylic acid | Least Stable | Generally less favored electronically. |

It is important to note that in polar, protic solvents, the energy differences between tautomers can be smaller, and the equilibrium may shift. Hydrogen bonding interactions with the solvent can preferentially stabilize one tautomer over another.

Experimental Protocols for Tautomerism Studies

The experimental investigation of tautomerism in triazoles relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.

-

¹H and ¹³C NMR: In cases of slow exchange, distinct signals for each tautomer can be observed, allowing for their quantification. However, for many triazoles, the proton exchange is rapid on the NMR timescale, resulting in averaged signals.

-

¹⁵N NMR: This technique is particularly informative as the chemical shifts of the nitrogen atoms are highly sensitive to the position of the proton.

-

Low-Temperature NMR: By slowing down the rate of proton exchange, it may be possible to resolve the signals of individual tautomers.

-

Experimental Workflow:

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form present in the solid state. By locating the position of the hydrogen atom on the triazole ring, the predominant tautomer in the crystal lattice can be identified. However, it is crucial to remember that the solid-state structure may not be representative of the tautomeric equilibrium in solution.

Computational Chemistry

Density Functional Theory (DFT) and ab initio calculations are widely used to predict the relative stabilities of tautomers.

-

Methodology:

-

Geometry Optimization: The structures of all possible tautomers are optimized to find their lowest energy conformations.

-

Energy Calculation: The electronic energies, zero-point vibrational energies, and Gibbs free energies of the optimized structures are calculated.

-

Solvent Effects: The influence of different solvents can be modeled using implicit solvent models (e.g., PCM, SMD) or explicit solvent molecules.

-

-

Typical Computational Workflow:

Conclusion

The tautomerism of this compound is a complex phenomenon governed by a delicate balance of electronic and environmental factors. Based on extensive studies of related compounds, the 2H-tautomer is predicted to be the most stable form, particularly in the gas phase and nonpolar solvents. However, the presence of the carboxylic acid group and the nature of the solvent can significantly influence the tautomeric equilibrium. A multi-pronged approach combining NMR spectroscopy, X-ray crystallography, and computational modeling is essential for a comprehensive understanding of the tautomeric behavior of this important molecule. For drug development professionals, a thorough characterization of the predominant tautomeric form under physiological conditions is critical for accurate structure-activity relationship studies and rational drug design.

References

The Synthesis of 1,2,3-Triazoles: A Journey from Serendipity to Click Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a ubiquitous scaffold in medicinal chemistry, materials science, and chemical biology. Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have made it a privileged structure in the design of novel therapeutic agents and functional materials. The journey of its synthesis is a fascinating story of chemical discovery, evolving from a serendipitous finding to the cornerstone of "click chemistry," a concept that has revolutionized chemical synthesis. This technical guide provides a comprehensive overview of the discovery and historical synthesis of 1,2,3-triazoles, detailing the key methodologies, experimental protocols, and quantitative data to inform modern research and development.

The Dawn of Triazole Chemistry: The Pechmann Synthesis

The story of the 1,2,3-triazole ring begins in the late 19th century with the work of German chemist Hans von Pechmann. In 1888, while studying the reactions of diazomethane, Pechmann serendipitously discovered that it could react with acetylene to form a new heterocyclic compound, which he identified as 1,2,3-triazole. This reaction, now known as the Pechmann synthesis, marked the first-ever synthesis of this important heterocycle.

The Pechmann synthesis, while historically significant, is of limited practical use today due to the hazardous nature of diazomethane and the often low yields and lack of regioselectivity. However, it laid the fundamental groundwork for the development of more sophisticated and versatile methods for constructing the 1,2,3-triazole ring.

The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift

For several decades after its discovery, the synthesis of 1,2,3-triazoles remained a relatively niche area of research. This changed dramatically in the mid-20th century with the seminal work of Rolf Huisgen. His systematic investigation of 1,3-dipolar cycloaddition reactions led to a groundbreaking discovery: the reaction between an organic azide and an alkyne to form a 1,2,3-triazole.[1][2][3] This reaction, now famously known as the Huisgen 1,3-dipolar cycloaddition, is a powerful and general method for the synthesis of 1,2,3-triazoles.[4]

The thermal Huisgen cycloaddition is a concerted [3+2] cycloaddition reaction that proceeds through a cyclic transition state.[5] A significant drawback of the thermal process is the requirement for elevated temperatures and, more importantly, the formation of a mixture of regioisomers (1,4- and 1,5-disubstituted) when using unsymmetrical alkynes.[6][7] This lack of regioselectivity often necessitates tedious separation procedures, limiting its efficiency in complex molecule synthesis.

The "Click" Revolution: Catalysis Unleashes Selectivity and Efficiency

The limitations of the thermal Huisgen cycloaddition spurred the search for catalytic methods that could enhance the reaction's rate and control its regioselectivity. This quest culminated in the early 2000s with the independent and near-simultaneous discoveries by Morten Meldal and K. Barry Sharpless of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6] This discovery was a cornerstone of Sharpless's "click chemistry" philosophy, which emphasizes the use of highly efficient, reliable, and stereospecific reactions for the rapid synthesis of new chemical entities.[8]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Archetypal Click Reaction

The CuAAC reaction is a highly regioselective process that exclusively yields 1,4-disubstituted 1,2,3-triazoles.[3] The reaction proceeds under mild conditions, often at room temperature and in a variety of solvents, including water.[8] The remarkable efficiency and selectivity of CuAAC have led to its widespread adoption in various fields, from drug discovery and bioconjugation to materials science.[6]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the "Other" Isomer

While CuAAC provides exclusive access to 1,4-disubstituted 1,2,3-triazoles, the synthesis of the corresponding 1,5-disubstituted regioisomers remained a challenge. This was addressed by the development of the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) by the groups of Fokin and Jia.[9][10][11] This method utilizes ruthenium catalysts, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], to promote the cycloaddition of azides and alkynes, affording the 1,5-disubstituted 1,2,3-triazoles with high regioselectivity.[12] A key advantage of RuAAC is its ability to tolerate internal alkynes, which are unreactive in CuAAC, leading to the formation of fully substituted 1,2,3-triazoles.[9][11]

Quantitative Comparison of Synthetic Methodologies

The choice of synthetic method for constructing a 1,2,3-triazole ring depends on several factors, including the desired regiochemistry, the nature of the substrates, and the required reaction conditions. The following tables summarize the key quantitative data for the different methodologies, allowing for a direct comparison.

| Method | Typical Reactants | Regioselectivity | Typical Conditions | Typical Yields | Key Advantages | Key Limitations |

| Pechmann Synthesis | Diazomethane, Acetylene | Poor | Varies | Low to Moderate | Historical significance | Hazardous reagents, low yields, poor regioselectivity |

| Huisgen Thermal Cycloaddition | Organic Azide, Alkyne | Mixture of 1,4- and 1,5-isomers | High temperature (80-150 °C), neat or high-boiling solvents | Good to Excellent | Broad substrate scope | Lack of regioselectivity, harsh conditions |

| CuAAC | Organic Azide, Terminal Alkyne | 1,4-disubstituted | Room temperature, various solvents (including water), Cu(I) catalyst | Excellent | High regioselectivity, mild conditions, high yields, "click" reaction | Requires terminal alkynes, potential copper toxicity in biological systems |

| RuAAC | Organic Azide, Terminal or Internal Alkyne | 1,5-disubstituted | Room temperature to elevated temperatures, organic solvents, Ru(II) catalyst | Good to Excellent | High regioselectivity for 1,5-isomer, tolerates internal alkynes | Catalyst can be expensive and sensitive to air/moisture |

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the key synthetic methods discussed. These protocols are intended as a starting point for researchers and may require optimization for specific substrates.

Huisgen 1,3-Dipolar Cycloaddition (Thermal)

Reaction: Phenyl azide + Phenylacetylene → 1,4-Diphenyl-1,2,3-triazole and 1,5-Diphenyl-1,2,3-triazole

Procedure:

-

In a sealed tube, combine phenyl azide (1.0 mmol, 119.1 mg) and phenylacetylene (1.1 mmol, 112.1 mg).

-

Heat the mixture at 100 °C for 18-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the two regioisomers.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction: Benzyl azide + Phenylacetylene → 1-Benzyl-4-phenyl-1,2,3-triazole

Procedure:

-

To a solution of benzyl azide (1.0 mmol, 133.2 mg) and phenylacetylene (1.0 mmol, 102.1 mg) in a 1:1 mixture of tert-butanol and water (10 mL) is added sodium ascorbate (0.1 mmol, 19.8 mg) followed by copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg).

-

The reaction mixture is stirred vigorously at room temperature for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.[13]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Reaction: Benzyl azide + Phenylacetylene → 1-Benzyl-5-phenyl-1,2,3-triazole

Procedure:

-

In a glovebox, a reaction vial is charged with [Cp*RuCl(COD)] (0.02 mmol, 7.6 mg) and the alkyne (1.0 mmol).

-

The vial is sealed, removed from the glovebox, and the azide (1.2 mmol) and anhydrous 1,2-dichloroethane (5 mL) are added via syringe.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure 1,5-disubstituted 1,2,3-triazole.[9]

Visualizing the Synthetic Landscape

The evolution of 1,2,3-triazole synthesis can be visualized through the following diagrams, generated using the DOT language for Graphviz.

Conclusion

The synthesis of 1,2,3-triazoles has undergone a remarkable transformation, from its humble beginnings in Pechmann's laboratory to its current status as a cornerstone of modern synthetic chemistry. The development of the Huisgen 1,3-dipolar cycloaddition and the subsequent advent of copper- and ruthenium-catalyzed "click" reactions have provided chemists with a powerful and versatile toolkit for the construction of this important heterocyclic scaffold. For researchers, scientists, and drug development professionals, a thorough understanding of these methodologies is crucial for the design and synthesis of next-generation pharmaceuticals, functional materials, and chemical probes. The journey of the 1,2,3-triazole is a testament to the power of fundamental research to drive innovation and open up new frontiers in science.

References

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Click Chemistry [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 12. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Stability of the 1,2,3-Triazole Ring

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring is a cornerstone of modern medicinal chemistry, prized for its synthetic accessibility via "click chemistry" and its remarkable stability. This five-membered heterocyclic scaffold is not merely a passive linker but often plays a crucial role as a pharmacophore or a bioisostere, contributing significantly to the biological activity and pharmacokinetic profile of drug candidates. Its inherent stability under a wide range of physiological and chemical conditions is a key attribute that underpins its widespread use in drug design and development.[1][2] This technical guide provides a comprehensive overview of the chemical stability of the 1,2,3-triazole ring, presenting quantitative data, detailed experimental protocols, and visualizations of its role in a key signaling pathway.

General Stability Profile

The 1,2,3-triazole ring is characterized by a high degree of aromaticity, which contributes to its exceptional stability. It is generally resistant to a variety of harsh conditions, a property that is highly desirable for therapeutic agents that must endure the diverse chemical environments of the human body.

Key Stability Features:

-

Hydrolytic Stability: The 1,2,3-triazole ring is exceptionally stable to both acidic and basic hydrolysis.[3][4] This resistance to pH-mediated degradation is crucial for oral drug candidates that must transit the acidic environment of the stomach and the more basic conditions of the small intestine.

-

Oxidative and Reductive Stability: The ring is largely inert to common oxidizing and reducing agents, further contributing to its robustness as a chemical scaffold in drug molecules.[2]

-

Enzymatic Stability: A significant advantage of the 1,2,3-triazole moiety is its resistance to enzymatic degradation by proteases and other metabolic enzymes. This makes it an excellent surrogate for the metabolically labile amide bond in peptidomimetics, enhancing their in vivo half-life.[5]

-

Thermal Stability: 1,2,3-triazole derivatives generally exhibit high thermal stability, with decomposition often occurring at temperatures well above physiological conditions.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of 1,2,3-triazole-containing compounds under various stress conditions.

Forced Degradation Studies of Rufinamide

Rufinamide, an antiepileptic drug featuring a 1,2,3-triazole core, serves as an excellent case study for the stability of this heterocyclic system under forced degradation conditions.

| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Degradation Products | Reference |

| Acid Hydrolysis | 1 N HCl | 12 h | 80 °C | Significant | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (DP1), Methyl 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (DP2) | [6] |

| Base Hydrolysis | 1 N NaOH | 16 h | 80 °C | Significant | 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid (DP1) | [6] |

| Oxidative | 30% H₂O₂ | 24 h | RT | Stable | No degradation observed | [6] |

| Thermal | Dry Heat | 48 h | 80 °C | Stable | No degradation observed | [6] |

| Photolytic | UV light (254 nm) | 48 h | RT | Stable | No degradation observed | [6] |

DP2 is a pseudo-degradation product formed in the presence of methanol as a co-solvent during the acid hydrolysis study.

Metabolic Stability of 1,2,3-Triazole Containing Compounds in Human Liver Microsomes (HLM)

The metabolic stability of a drug candidate is a critical parameter in drug discovery. The following table provides examples of the in vitro half-life and intrinsic clearance of some 1,2,3-triazole-containing compounds.

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, μL/min/mg protein) | Classification | Reference |

| SYN-2869 (antifungal) | 4.5 - 6 h (in vivo, mouse) | - | Stable | |

| Triazole-based p38 inhibitors | > 60 | < 19.1 | Stable | |

| Loperamide (control) | < 10 | > 115.5 | Unstable | |

| Ketoconazole (control) | 10 - 30 | 23.1 - 69.3 | Moderately Stable | |

| Carbamazepine (control) | > 30 | < 23.1 | Stable |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the stability assessment of 1,2,3-triazole derivatives.

Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following protocols are based on general guidelines from the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA).

3.1.1. Acid and Base Hydrolysis

-

Objective: To assess the stability of the 1,2,3-triazole containing compound in acidic and basic conditions.

-

Procedure:

-

Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

For acid hydrolysis, add a specific volume of the stock solution to a solution of hydrochloric acid (typically 0.1 N to 1 N).

-

For base hydrolysis, add a specific volume of the stock solution to a solution of sodium hydroxide (typically 0.1 N to 1 N).

-

Incubate the solutions at a controlled temperature (e.g., room temperature, 50-80 °C) for a defined period (e.g., up to 7 days).

-

At specified time points, withdraw aliquots, neutralize them (with base for acid hydrolysis and with acid for base hydrolysis), and dilute with mobile phase to a suitable concentration for analysis.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

3.1.2. Oxidative Degradation

-

Objective: To evaluate the susceptibility of the compound to oxidation.

-

Procedure:

-

Prepare a solution of the test compound as described above.

-

Add a solution of hydrogen peroxide (typically 3% to 30%) to the compound solution.

-

Keep the mixture at room temperature for a specified duration (e.g., up to 7 days), protected from light.

-

At selected time intervals, take samples and quench the reaction if necessary.

-

Analyze the samples by HPLC to determine the extent of degradation.

-

3.1.3. Photostability Testing

-